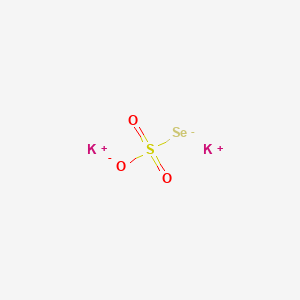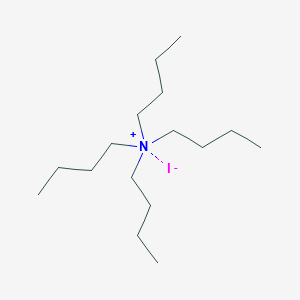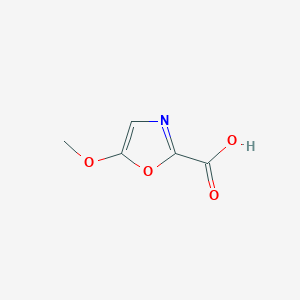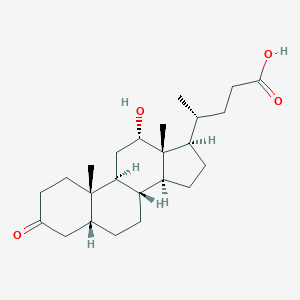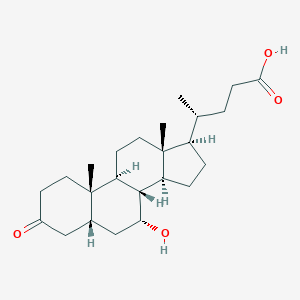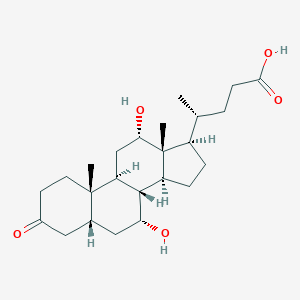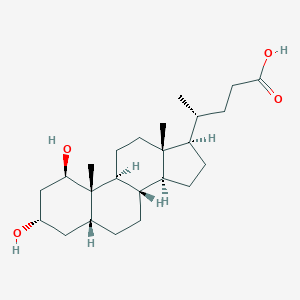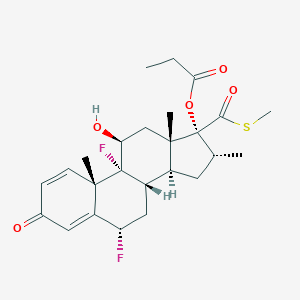
2-Acetyl-4-nitropyrrole
Vue d'ensemble
Description
2-Acetyl-4-nitropyrrole is a chemical compound with the molecular formula C6H6N2O3 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 2-Acetyl-4-nitropyrrole and similar compounds has been a subject of research . For instance, nitration of pyrrole with acetyl nitrate in acetic anhydride at -10°C leads to the formation of 2-nitropyrrole as the main reaction product .Molecular Structure Analysis
The molecular structure of 2-Acetyl-4-nitropyrrole is represented by the formula C6H6N2O3 . More detailed structural analysis would require specific experimental data or computational modeling .Applications De Recherche Scientifique
- Antiparasitic Activity : Researchers have explored the antiparasitic potential of 2-Acetyl-4-nitropyrrole derivatives. For instance, a study synthesized ten 1-substituted 2-nitropyrrole compounds and evaluated their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .
Medicinal Chemistry and Drug Development
Safety and Hazards
Orientations Futures
The future directions in the study of 2-Acetyl-4-nitropyrrole and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . For instance, the chemistry of pyrrole, to which 2-Acetyl-4-nitropyrrole is related, is a constantly developing field of heterocyclic chemistry due to the biological and synthetic significance of the pyrrole structure .
Mécanisme D'action
Target of Action
2-Acetyl-4-nitropyrrole is a type of β-nitropyrrole . Nitropyrroles are known to have significant biological and synthetic significance . They are metabolites of the bacterium Actinosporangium vitaminophilium and have been found to exhibit antifungal and antituberculous activity . They also exhibit insecticidal, acaricidal, and molluscicidal properties . Therefore, the primary targets of 2-Acetyl-4-nitropyrrole could be fungi, tuberculosis bacteria, insects, acarids, and molluscs.
Mode of Action
Nitropyrroles are known to undergo electrophilic substitution with strong and weak electrophiles . This suggests that 2-Acetyl-4-nitropyrrole might interact with its targets through electrophilic substitution, leading to changes in the target organisms that result in their death or inhibition.
Biochemical Pathways
ACSS2 regulates the activation of the NLRP3 inflammasome and pyroptosis by inducing the KLF5/NF-κB pathway in renal tubular epithelial cells . Given that 2-Acetyl-4-nitropyrrole contains an acetyl group, it might potentially affect similar pathways.
Pharmacokinetics
Its molecular weight is 15412 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 2-Acetyl-4-nitropyrrole is likely to be the death or inhibition of its target organisms, given its reported antifungal , antituberculous , insecticidal, acaricidal, and molluscicidal properties .
Propriétés
IUPAC Name |
1-(4-nitro-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXRYIUQTXMTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185904 | |
| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32116-24-8 | |
| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32116-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



